2,5,8,11,14,17-Hexaoxanonadecane-19-thiol

Overview

Description

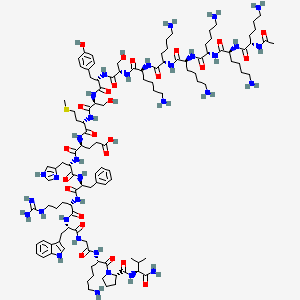

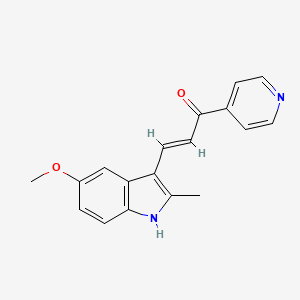

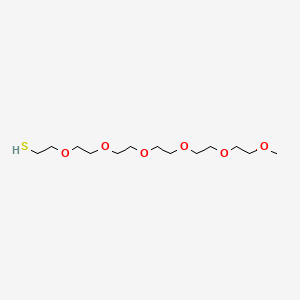

“2,5,8,11,14,17-Hexaoxanonadecane-19-thiol” is a compound with the molecular formula C13H28O6S . It is also known as m-PEG6-thiol . The molecular weight of this compound is 312.42 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol . The InChI string is InChI=1S/C13H28O6S/c1-14-2-3-15-4-5-16-6-7-17-8-9-18-10-11-19-12-13-20/h20H,2-13H2,1H3 . The Canonical SMILES is COCCOCCOCCOCCOCCOCCS .Physical And Chemical Properties Analysis

The compound has a molecular weight of 312.42 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has 17 rotatable bonds . The topological polar surface area is 56.4 Ų . The heavy atom count is 20 .Scientific Research Applications

Thiol-Based Click Reactions

Thiols, including m-PEG6-thiol, can react with readily available organic substrates under benign conditions, making them suitable for use in various research areas . The highly efficient thiol-based click reaction includes the reaction of radicals with electron-rich enes, Michael addition with electron-poor enes, carbonyl addition with isocyanate S N 2 ring opening with epoxies, and S N 2 nucleophilic substitution with halogens .

Industrial Applications

Thiol-based reactions, including those involving m-PEG6-thiol, have emerging venues for industrial applications. These applications include thiol-ene, thiol–isocyanate, and thiol–epoxy reactions .

Polyethylene Glycol (PEG) Derivatives

m-PEG6-thiol is a polyethylene glycol (PEG) derivative. The availability of PEG derivatives of defined length (MW) that are activated with specific functional groups is crucial for the precise and versatile application of PEG in proteomics and other biological research methods .

PEGylation of Proteins

m-PEG6-thiol can be used in the PEGylation of proteins. PEGylation is the process of covalently attaching PEG-containing derivatives to proteins, which can decrease aggregation and increase solubility .

Surface Modification

The thiol group in m-PEG6-thiol can react with transition metal surfaces including gold, silver, etc . This makes m-PEG6-thiol useful in surface modification applications.

Solubility Enhancement

The hydrophilic PEG spacer in m-PEG6-thiol increases solubility in aqueous media . This property is beneficial in various research and industrial applications where solubility enhancement is required.

Mechanism of Action

Target of Action

m-PEG6-thiol is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of molecules designed to degrade specific proteins within cells. They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of m-PEG6-thiol involves its interaction with its targets, leading to changes in the target proteins. As a PROTAC linker , m-PEG6-thiol connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein . This connection allows the PROTAC molecule to bring the target protein and the E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin to the target protein. This ubiquitination signals for the protein’s degradation by the proteasome .

Biochemical Pathways

The primary biochemical pathway affected by m-PEG6-thiol is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, m-PEG6-thiol (as part of a PROTAC molecule) can selectively degrade specific proteins .

Result of Action

The result of m-PEG6-thiol’s action is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the specific target protein being degraded. For example, degrading a protein that is overexpressed in cancer cells could potentially inhibit the growth of the cancer.

Action Environment

The action of m-PEG6-thiol can be influenced by various environmental factors. For instance, the efficiency of protein degradation could potentially be affected by the concentration of the PROTAC molecule, the abundance of the target protein and E3 ubiquitin ligase, and the activity of the proteasome. Additionally, the hydrophilic PEG spacer in m-PEG6-thiol increases its solubility in aqueous media , which could influence its action, efficacy, and stability in different environments.

properties

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O6S/c1-14-2-3-15-4-5-16-6-7-17-8-9-18-10-11-19-12-13-20/h20H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNSUDTWFXNQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694786 | |

| Record name | 2,5,8,11,14,17-Hexaoxanonadecane-19-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,8,11,14,17-Hexaoxanonadecane-19-thiol | |

CAS RN |

441771-60-4 | |

| Record name | 2,5,8,11,14,17-Hexaoxanonadecane-19-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.